1-Benzyl-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one
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Overview
Description
1-Benzyl-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one is a complex organic compound with a unique structure that combines a quinoline core with benzyl, fluorophenyl, and sulfonyl groups
Preparation Methods
The synthesis of 1-Benzyl-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an aromatic aldehyde with an amide.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction.
Addition of the Fluorophenyl Group: The fluorophenyl group can be added through a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Sulfonylation: The sulfonyl group can be introduced by reacting the compound with a sulfonyl chloride under basic conditions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and advanced purification techniques.
Chemical Reactions Analysis
1-Benzyl-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and fluorophenyl positions. Common reagents include halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of simpler hydrocarbon derivatives.
Scientific Research Applications
1-Benzyl-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: It is explored for use in organic electronics and as a building block for advanced materials due to its unique electronic properties.
Biological Research: The compound is used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
1-Benzyl-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one can be compared with other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial properties.
Quinoline: A simpler structure with broad applications in medicinal chemistry.
Fluoroquinolones: A class of antibiotics with a fluorine atom in their structure.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties not found in simpler quinoline derivatives.
Properties
IUPAC Name |
1-benzyl-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO5S/c1-30-21-12-19-20(13-22(21)31-2)26(14-16-6-4-3-5-7-16)15-23(24(19)27)32(28,29)18-10-8-17(25)9-11-18/h3-13,15H,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDXRPJWPNHZHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2CC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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